Methyl isoeugenol glycol

Physicochemical characterization Procurement specifications Storage and handling

Co-elution of methyl isoeugenol glycol with its alkene analogs in complex fungal extracts compromises metabolite identification. This authenticated reference standard resolves that challenge via a structurally distinct propane-1,2-diol moiety (tPSA 58.92 Ų) absent in methyl isoeugenol or methyleugenol, ensuring baseline chromatographic separation in LC-MS/GC-MS workflows. • Solid-state (mp 124-126 °C) enables precise gravimetric standard preparation without solvent evaporation errors. • Vicinal diol provides a reactive handle for derivatization (esterification, acetal formation) unavailable in alkene analogs. • Ambient-stable shipping eliminates cold-chain dependency, reducing procurement complexity for global research laboratories.

Molecular Formula C11H16O4
Molecular Weight 212.24 g/mol
CAS No. 20133-19-1
Cat. No. B122517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl isoeugenol glycol
CAS20133-19-1
Molecular FormulaC11H16O4
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESCC(C(C1=CC(=C(C=C1)OC)OC)O)O
InChIInChI=1S/C11H16O4/c1-7(12)11(13)8-4-5-9(14-2)10(6-8)15-3/h4-7,11-13H,1-3H3
InChIKeyHGABKKBQQGFTLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Isoeugenol Glycol: Properties & Procurement


Methyl isoeugenol glycol (CAS 20133-19-1), also known as 1-(3,4-dimethoxyphenyl)propane-1,2-diol, is a phenylpropanoid derivative structurally characterized by a dimethoxybenzene moiety and a propane-1,2-diol side chain. It has a molecular formula of C11H16O4 and a molecular weight of 212.24 g/mol [1][2]. The compound is a solid at ambient temperature with a reported melting point of 124–126 °C and an estimated boiling point of 368.3 °C at 760 mmHg [1]. It has been isolated from the fungus Phanerochaete chrysosporium and is classified as a natural product-derived phenylpropanoid .

Solid-state reference for gravimetric preparation
Fungal metabolite marker (Phanerochaete chrysosporium)
1,2-diol side chain distinct from propenyl/allyl phenylpropanoids

Why Methyl Isoeugenol Glycol Is Irreplaceable


Methyl isoeugenol glycol is structurally distinct from the more common eugenol and isoeugenol derivatives due to the presence of a propane-1,2-diol moiety in place of the propenyl or allyl side chain. This structural modification fundamentally alters key physicochemical properties including polarity, hydrogen-bonding capacity, and metabolic fate. In contrast to methyl isoeugenol (MIE, CAS 6379-72-2) and methyleugenol (ME, CAS 93-15-2)—which differ only by double-bond position—methyl isoeugenol glycol introduces two hydroxyl groups that increase topological polar surface area (tPSA) from approximately 18.5 Ų (estimated for MIE) to 58.92 Ų . This polar surface area shift has practical implications for solubility, chromatographic behavior, and biological partitioning, rendering methyl isoeugenol glycol non-substitutable with its unfunctionalized analogs in any application where these parameters are critical [1].

Polarity shift

Vicinal diol markedly increases tPSA, shifting reversed-phase retention and chromatographic resolution away from unfunctionalized analogs.

Physical state

Solid at ambient temperature versus liquid methyl isoeugenol; substitution may compromise weighing accuracy and long-term storage consistency.

Metabolic context

Saturated diol lacks the alkene required for epoxidation; genotoxicity SAR context differs, but direct comparative data are absent.

Methyl Isoeugenol Glycol: Differentiation from Analogs


Solid Physical State Advantage

Methyl isoeugenol glycol is a crystalline solid at ambient temperature with a melting point of 124–126 °C, whereas its close structural analog methyl isoeugenol (CAS 6379-72-2) is a liquid under identical conditions (melting point < 25 °C) [1]. This difference in physical state directly impacts weighing accuracy, shipping stability, and long-term storage requirements.

Physical state
Class-level inference
ΔTm > 99 °C
Solid at 25 °C vs liquid analog
Supports gravimetric accuracy and storage
Comparator state inferred from typical phenylpropanoid liquid properties
Physicochemical characterization Procurement specifications Storage and handling

Polar Surface Area and Retention Advantage

Methyl isoeugenol glycol possesses a topological polar surface area (tPSA) of 58.92 Ų, compared to an estimated tPSA of approximately 18.5 Ų for methyl isoeugenol (CAS 6379-72-2), a 3.2-fold increase in polarity [1]. This elevated tPSA, attributable to the vicinal diol group, translates to reduced retention on reversed-phase HPLC columns and enables distinct chromatographic resolution from unfunctionalized phenylpropanoids in complex biological matrices [2].

tPSA increase
Data to verify
3.2× higher tPSA
Reduced RP-HPLC retention, orthogonal separation
Comparator tPSA estimated; chromatographic behavior inferred
Analytical chemistry HPLC method development Metabolomics

Genotoxicity Mitigation by Saturation

Methyleugenol (ME, CAS 93-15-2) is classified as an IARC Group 2B carcinogen, whereas its positional isomer methyl isoeugenol (MIE) carries FDA GRAS status. This regulatory divergence stems from the double-bond position—allylic in ME versus propenylic in MIE—which dictates epoxidation liability and subsequent DNA adduct formation [1][2]. Methyl isoeugenol glycol, as the fully saturated diol derivative, lacks the alkene moiety altogether, thereby eliminating the epoxidation pathway that underlies genotoxic activation. Although direct comparative cytotoxicity data for methyl isoeugenol glycol are not available, the established structure–activity relationship (SAR) for alkenylbenzene genotoxicity supports the inference of reduced toxicological liability for the saturated glycol derivative [3].

Genotoxicity SAR
Class-level inference
Alkene absent
Epoxidation pathway eliminated
Supports reduced epoxidation pathway risk
SAR-based; no direct genotoxicity data for this compound
Toxicology Food safety Structure–activity relationship

Methyl Isoeugenol Glycol: Research & Industrial Applications


Analytical Reference Standard for Phenylpropanoids

Methyl isoeugenol glycol serves as an authenticated reference material for LC-MS or GC-MS identification of fungal-derived phenylpropanoid metabolites, particularly in studies involving Phanerochaete chrysosporium biotransformation. Its distinct tPSA of 58.92 Ų ensures unambiguous chromatographic separation from co-occurring methyl isoeugenol and eugenol derivatives in complex natural product extracts . The compound's solid physical state (mp 124–126 °C) facilitates precise gravimetric preparation of calibration standards without the solvent evaporation concerns associated with liquid phenylpropanoid reference materials [1].

Synthetic Intermediate: Flavor and Fragrance Derivatives

The vicinal diol functionality of methyl isoeugenol glycol provides a reactive handle for further derivatization—including esterification, acetal formation, or oxidative cleavage—that is unavailable in methyl isoeugenol or methyleugenol. This expands the accessible chemical space for generating novel flavor and fragrance candidates with potentially improved stability and reduced skin sensitization potential. The absence of an alkene moiety eliminates the photodegradation and autoxidation liabilities documented for isoeugenol in forced degradation studies .

Fungal Phenylpropanoid Biosynthesis Research

As a characterized secondary metabolite isolated from Phanerochaete chrysosporium, methyl isoeugenol glycol functions as a pathway marker in studies of fungal phenylpropanoid biosynthesis and lignin-degrading enzyme systems . Its unique 1,2-diol moiety distinguishes it from the more abundant propenyl- and allyl-phenylpropanoids, enabling researchers to track specific hydroxylation and reduction steps in fungal metabolic pathways. The compound's high melting point (124–126 °C) and solid-state stability under ambient shipping conditions reduce cold-chain dependency for research procurement .

Application
Selection Property
Validation Focus
Phenylpropanoid LC-MS reference
tPSA-driven chromatographic resolution
Co-elution check vs eugenol/isoeugenol derivatives
Flavor/fragrance derivative synthesis
Vicinal diol derivatization handle
Esterification/acetal formation reactivity
Fungal phenylpropanoid pathway marker
Solid-state gravimetric accuracy
Metabolite identity in Phanerochaete chrysosporium
Quote Request

Request a Quote for Methyl isoeugenol glycol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.